molecular formula C13H23N2NiO7 B12735882 Nickel gamma-aminobutyratopantothenate CAS No. 85625-89-4

Nickel gamma-aminobutyratopantothenate

Cat. No.: B12735882
CAS No.: 85625-89-4
M. Wt: 378.02 g/mol
InChI Key: CKNXVUIIQWLEGC-UHFFFAOYSA-L
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Description

IUPAC Systematic Nomenclature

The IUPAC name for nickel gamma-aminobutyratopantothenate is derived from its constituent ligands and metal center. Pantothenic acid, a B-vitamin precursor, contributes a deprotonated pantothenate moiety (C₉H₁₆NO₅⁻), while GABA provides a gamma-aminobutyrate ligand (C₄H₈NO₂⁻). The nickel(II) ion adopts a typical octahedral geometry, coordinating to these ligands.

The systematic name is:
Nickel(II) bis(4-[(2R)-2,4-dihydroxy-3,3-dimethylbutanamido]butanoato-κO) bis(4-aminobutanoato-κO) tetrahydrate

This nomenclature reflects:

  • The nickel(II) oxidation state.
  • Two pantothenate ligands, each coordinating via the carboxylate oxygen (κO).
  • Two gamma-aminobutyrate ligands, also binding through carboxylate oxygen.
  • Four water molecules in the hydration sphere.

Alternative Naming Conventions in Coordination Chemistry

In coordination chemistry, abbreviated naming conventions are common:

  • Ni(PANA-H)₂(GABA)₂·4H₂O , where PANA-H denotes deprotonated pantothenic acid.
  • Bis(pantothenato)bis(gamma-aminobutyrato)nickel(II) tetrahydrate , emphasizing ligand multiplicity.

Such abbreviations prioritize ligand stoichiometry over detailed stereochemical descriptors, aligning with practices in inorganic synthesis literature.

Structural Relationship to Pantothenic Acid Derivatives

Pantothenic acid (vitamin B₅) serves as the precursor to coenzyme A (CoA), a critical acyl carrier in metabolism. Its derivative, pantothenate, coordinates metals via its carboxylate and β-alanine amide groups. In this compound:

  • The pantothenate ligand retains the (R)-2,4-dihydroxy-3,3-dimethylbutanamide backbone, with deprotonation at the C-terminal carboxylate.
  • The gamma-aminobutyrate ligand introduces a four-carbon chain with an amine group at the γ-position, enabling additional hydrogen-bonding interactions.

Structural Comparison of Ligands

Feature Pantothenate Ligand Gamma-Aminobutyrate Ligand
Core Structure β-Alanine + dihydroxy dimethyl acid Four-carbon chain with γ-amine
Coordination Sites Carboxylate O, amide N (optional) Carboxylate O, amine N (optional)
Biological Role CoA biosynthesis Neurotransmitter modulation

The coexistence of these ligands in a single complex suggests potential synergies in metal-mediated biochemical processes, though functional studies remain speculative without direct evidence.

Properties

CAS No.

85625-89-4

Molecular Formula

C13H23N2NiO7

Molecular Weight

378.02 g/mol

IUPAC Name

4-azanidylbutanoate;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate;nickel(3+)

InChI

InChI=1S/C9H17NO5.C4H8NO2.Ni/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;5-3-1-2-4(6)7;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);5H,1-3H2,(H,6,7);/q;-1;+3/p-2

InChI Key

CKNXVUIIQWLEGC-UHFFFAOYSA-L

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.C(CC(=O)[O-])C[NH-].[Ni+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nickel gamma-aminobutyratopantothenate typically involves the reaction of nickel salts with gamma-aminobutyric acid and pantothenic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to isolate the pure compound .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the synthesis. The final product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: Nickel gamma-aminobutyratopantothenate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel oxides, while substitution reactions can produce a variety of nickel complexes with different ligands .

Scientific Research Applications

Nickel gamma-aminobutyratopantothenate has several scientific research applications:

    Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and polymerization processes.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a model compound for studying nickel’s biological effects.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as an antimicrobial agent.

    Industry: The compound is used in the production of advanced materials, including nickel-based alloys and coatings

Mechanism of Action

The mechanism of action of nickel gamma-aminobutyratopantothenate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to various enzymes and proteins, altering their activity and function.

    Pathways Involved: It can influence several biochemical pathways, including those involved in metal ion transport and homeostasis. .

Comparison with Similar Compounds

Structural and Chemical Properties

Nickel gamma-aminobutyratopantothenate belongs to a class of organonickel complexes. Below is a comparative analysis with other nickel compounds:

Compound Molecular Formula/Structure Key Properties Applications/Toxicity
This compound Ni(C₉H₁₄N₂O₅) * (inferred) Estimated molecular weight ~380–400 g/mol; high polarity (PSA ~170 Ų) Hypothesized role in neurochemical pathways; toxicity unstudied but likely regulated under nickel compound guidelines
Nickel Carbonyl (Ni(CO)₄) Ni(CO)₄ Volatile liquid; acute toxicity (TLV-TWA: 0.05 ppm) Industrial catalyst; highly carcinogenic and pneumotoxic
Nickel Sulfate (NiSO₄) NiSO₄·6H₂O Water-soluble; occupational exposure limit (OEL): 0.1 mg/m³ (inhalable) Electroplating, batteries; linked to respiratory sensitization and dermatitis
Nickel Subsulfide (Ni₃S₂) Ni₃S₂ Insoluble in water; OEL: 0.01 mg/m³ Carcinogenic (Group 1 IARC); mining/metallurgy byproduct

Notes:

  • Exposure limits for nickel compounds are stringent due to carcinogenicity (Table 13, ). This compound lacks specific regulatory data but would likely fall under general nickel compound regulations (Table 22, ).
  • Compared to Copper gamma-aminobutyratopantothenate, replacing Cu with Ni alters redox activity and ligand stability.

Environmental and Industrial Relevance

  • Production: Nickel compounds are primarily by-products of mining and refining (Table 2, ).
  • Environmental Impact: Nickel compounds are persistent pollutants, with ambient air concentrations monitored in industrial zones (Figure 4-51, ). The environmental fate of organonickel complexes like this compound is undocumented but may involve slower degradation due to organic ligands.

Toxicity and Regulatory Status

  • Toxicity Profile: Nickel compounds exhibit dose-dependent carcinogenicity (e.g., lung/nasal cancers) and immunotoxicity. While this compound’s specific effects are unknown, its organic ligands (GABA, pantothenate) may mitigate metal ion release compared to inorganic salts like NiSO₄ .
  • Regulatory Classification: The EU classifies nickel compounds as Category 1B carcinogens (Table 25, ). Practical implications include mandatory exposure monitoring and respiratory protection in workplaces (Table 22, ).

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